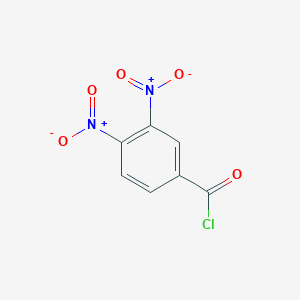

3,4-dinitrobenzoyl Chloride

Descripción general

Descripción

3,4-Dinitrobenzoyl Chloride is an organic compound . It is the acyl chloride of 3,5-dinitrobenzoic acid and like it is mainly used in the analysis of organic substances by derivatization .

Synthesis Analysis

3,5-dinitrobenzoyl chloride is prepared by the reaction of 3,5-dinitrobenzoic acid with phosphorus pentachloride, PCl5. It can likewise be prepared by reaction with phosphorus trichloride, PCl3, or thionyl chloride, SOCl2 .Molecular Structure Analysis

The molecular formula of 3,4-Dinitrobenzoyl Chloride is C7H3ClN2O5 . The structure is also available as a 2d Mol file or as a computed 3d SD file .Chemical Reactions Analysis

3,5-Dinitrobenzoyl Chloride has its main use in the analysis of organic compounds by derivatization, specifically of alcohols and amines . It is used in cases where the substance to be analyzed is sensitive and cannot be directly reacted with 3,5-dinitrobenzoic acid .Aplicaciones Científicas De Investigación

Analysis of Hydroxyl Groups

The 3,5-dinitrobenzoyl chloride method has been adapted for the semi-micro analysis of hydroxyl groups in compounds like polyethylene glycol and non-ionic surfactants. This method enables the determination of hydroxyl groups with a relative accuracy of 4.5% and is particularly effective for products with more than ten ethylene oxide units per molecule (Han, 1967).

Organic Photovoltaic Devices

3,5-Dinitrobenzoyl chloride has been used to covalently link graphene oxide, resulting in materials like GO-ethylene-dinitro-benzoyl (GO-EDNB). These materials demonstrate significant improvement in the performance of poly-(3-hexylthiophene) (P3HT) bulk heterojunction photovoltaic devices, enhancing power conversion efficiency (Stylianakis et al., 2012).

Hydrogen-Bonded Framework Structures

3,5-Dinitrobenzoyl chloride is instrumental in forming hydrogen-bonded framework structures in various chemical compounds. These structures are essential for understanding molecular interactions and have potential applications in material science and pharmaceuticals (Vasconcelos et al., 2006).

Serum Creatinine Assay

In medical diagnostics, 3,5-dinitrobenzoyl chloride is used in assays for the determination of serum creatinine. This application is critical for evaluating kidney function and has shown to be more precise and specific than other methods (Parekh et al., 1977).

Xylan Acylation and Adsorption Property

3,5-Dinitrobenzoyl chloride is used in the acylation of xylan, creating xylan esters like xylan 3,5-dinitrobenzoate. These esters have shown promise as adsorbents for creatinine, indicating potential applications in the treatment of chronic renal failure (Kong et al., 2015).

Chiral Recognition

It plays a role in chiral recognition, where it is used to acylate amines, helping in the chromatographic analysis and understanding of enantioselectivity, which is essential in the development of pharmaceuticals (Pirkle et al., 1993).

Safety And Hazards

Propiedades

IUPAC Name |

3,4-dinitrobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClN2O5/c8-7(11)4-1-2-5(9(12)13)6(3-4)10(14)15/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEMNPBSGWVIXTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)Cl)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70473166 | |

| Record name | 3,4-dinitrobenzoyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70473166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-dinitrobenzoyl Chloride | |

CAS RN |

24376-18-9 | |

| Record name | 3,4-dinitrobenzoyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70473166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

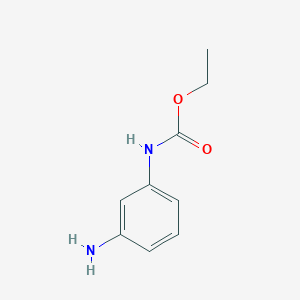

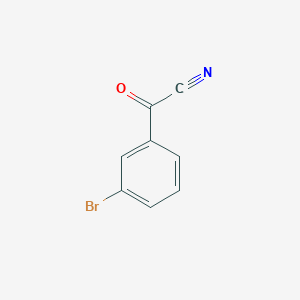

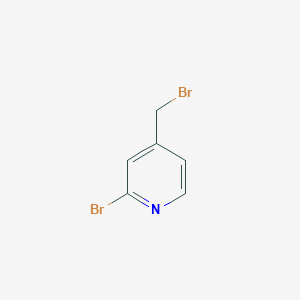

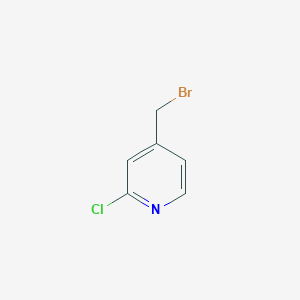

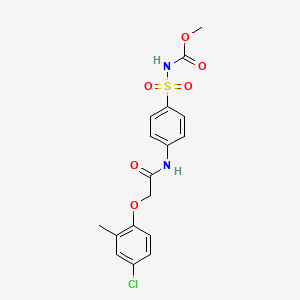

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-{4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]-1-oxobutyl}-alpha,alpha-dimethylbenzeneacetate hydrochloride](/img/structure/B1338123.png)